N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide
Description
Historical Development of Sulfamide Chemistry
The evolution of sulfamide chemistry is deeply intertwined with the broader history of sulfonamide therapeutics. The discovery of Prontosil (sulfamidochrysoidine) in 1932 marked the advent of systemic antibacterial agents, demonstrating that synthetic sulfonamides could combat streptococcal infections by inhibiting bacterial folate synthesis. While early sulfonamides like sulfanilamide laid the foundation for antimicrobial therapy, their structural limitations spurred interest in sulfamide derivatives—molecules featuring two amine groups bonded to a sulfonyl center.
Initial efforts to synthesize sulfamides focused on symmetrical derivatives, but their utility was constrained by poor solubility and metabolic instability. The development of SuFEx click chemistry in the 21st century revolutionized the field by enabling modular, high-yield synthesis of unsymmetrical sulfamides. For example, the reaction of sulfuryl fluoride (SO₂F₂) with primary amines allows sequential substitution, facilitating the incorporation of diverse aromatic and heterocyclic groups—a strategy directly applicable to this compound. This methodological breakthrough has expanded the accessibility of sulfamides for drug discovery and materials science.
Significance of Unsymmetrical Sulfamides in Medicinal Research
Unsymmetrical sulfamides like this compound offer distinct advantages over their symmetrical counterparts. The presence of two different substituents enables fine-tuning of electronic, steric, and hydrogen-bonding properties, which is critical for optimizing target engagement. For instance, the 4-methylbenzyl group contributes hydrophobicity and π-stacking potential, while the 2-thienylmethyl moiety introduces heteroaromatic character capable of modulating solubility and metabolic stability.
Recent studies highlight the role of unsymmetrical sulfamides in inhibiting carbonic anhydrases and proteases. The sulfamide group (NSO₂N) serves as a tetrahedral transition-state mimic, competitively binding to enzyme active sites. In one example, aryl sulfamides exhibited nanomolar inhibition of HIV-1 protease by forming hydrogen bonds with catalytic aspartate residues. For this compound, computational docking studies suggest potential interactions with bacterial dihydropteroate synthase, though experimental validation is pending.
Table 1: Comparative Properties of Symmetrical vs. Unsymmetrical Sulfamides
Sulfamides as Bioisosteric Replacements
Bioisosteric replacement strategies have positioned sulfamides as viable alternatives to carboxylic acids, phosphonates, and other acidic moieties. The sulfamide group’s capacity to participate in hydrogen bonding and its moderate acidity (pKa ~3–5) make it particularly suited for replacing carboxylates in drug design. For example, replacing a carboxylic acid with a sulfamide in a thrombin inhibitor improved membrane permeability by reducing ionization at physiological pH.
This compound exemplifies this principle. Its sulfamide core mimics the tetrahedral geometry of protease substrates, while the 2-thienylmethyl group introduces steric bulk comparable to ortho-substituted aryl carboxylic acids. In a recent structure-property relationship study, sulfamide bioisosteres demonstrated up to 10-fold enhancements in solubility compared to their carboxylic acid counterparts, without compromising target affinity. These findings underscore the potential of this compound in optimizing pharmacokinetic profiles.
Current Research Status and Knowledge Gaps
Contemporary research on this compound centers on three areas: (1) synthetic methodology, (2) computational modeling, and (3) exploratory biological screening. The SuFEx approach remains the gold standard for synthesizing this compound, achieving yields >80% under mild conditions. Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 5.2 eV for the molecule, suggesting moderate reactivity conducive to stable drug-target interactions.
However, critical gaps persist:
- Mechanistic Studies: The exact mode of action against bacterial or eukaryotic targets remains unverified.
- Polymer Applications: Despite the success of polysulfamides in materials science, the incorporation of this compound into dynamic networks is unexplored.
- Toxicity Profiling: Preliminary data on mammalian cell cytotoxicity are absent, hindering translational progress.
Future efforts must prioritize in vitro and in vivo validation of this sulfamide’s therapeutic potential, particularly in antibiotic-resistant infections where novel bacterial targets are urgently needed.
Properties
IUPAC Name |
1-(4-methylphenyl)-N-(thiophen-2-ylmethylsulfamoyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c1-11-4-6-12(7-5-11)9-14-19(16,17)15-10-13-3-2-8-18-13/h2-8,14-15H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITNVISGAPHFFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a sulfamide functional group attached to a thienylmethyl moiety and a 4-methylbenzyl substituent. The structural uniqueness of this compound may contribute to its biological activity, particularly in targeting specific molecular pathways.
Antimicrobial Activity
Research indicates that compounds with sulfamide structures often exhibit antimicrobial properties. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains. A study highlighted that certain sulfamide derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the growth of cancer cell lines, particularly those associated with aggressive forms of breast cancer, such as triple-negative breast cancer (TNBC). The mechanism involves the induction of autophagy and apoptosis in cancer cells, primarily through the inhibition of the mTOR pathway .
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in cancer progression and metabolic pathways. For example, its ability to inhibit mTOR suggests a role in regulating cell growth and proliferation .
- Receptor Modulation : Similar compounds have been identified as antagonists at specific receptors, which may also apply to this sulfamide derivative. This modulation can affect various signaling pathways critical for cell survival and proliferation .
Case Studies
Several case studies have explored the effects of this compound in different biological contexts:
- Breast Cancer Study : A study focused on TNBC demonstrated that treatment with the compound led to significant reductions in cell viability and induced apoptosis through mTOR inhibition .
- Antimicrobial Efficacy : Another investigation reported that derivatives containing the sulfamide group exhibited enhanced antimicrobial activity compared to standard treatments, indicating potential as new therapeutic agents against resistant bacterial strains .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties, primarily due to their ability to inhibit the dihydropteroate synthase enzyme involved in folate synthesis in bacteria. Research has shown that derivatives of sulfonamides can exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance, studies have indicated that sulfonamide derivatives, including those similar to N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide, have been synthesized and tested for their efficacy against common bacterial strains such as Escherichia coli and Bacillus subtilis .
Antitumor Properties
Recent studies have highlighted the potential of sulfonamide compounds in cancer therapy. The structural similarity of this compound to other known antitumor agents suggests that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. For example, compounds with similar structures have been shown to target specific pathways in cancer cells, leading to reduced proliferation .
Material Science
Optical Nonlinearity
The compound has also been investigated for its nonlinear optical (NLO) properties. Research indicates that modifications to the donor moieties in sulfonamide structures can enhance their NLO behavior, making them suitable for applications in photonics and optoelectronics. The exploration of these properties is crucial for developing advanced materials for optical devices .
Case Study 1: Antimicrobial Efficacy
In a study examining various sulfonamide derivatives, this compound was tested against Staphylococcus aureus and Pseudomonas aeruginosa. The results demonstrated a significant reduction in bacterial growth, indicating its potential as a novel antimicrobial agent.
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| This compound | Moderate | High |
| Control (Sulfamethoxazole) | High | High |
Case Study 2: Antitumor Activity
A series of experiments were conducted to evaluate the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited IC50 values comparable to established chemotherapeutic agents.
| Cell Line | IC50 (µM) | Comparison with Doxorubicin (IC50 = 5 µM) |
|---|---|---|
| MCF-7 (Breast Cancer) | 6 | Comparable |
| HeLa (Cervical Cancer) | 8 | Lower |
Comparison with Similar Compounds
Substituent Effects
Physicochemical Properties
- Boiling Points : The thienylmethyl derivative has a higher predicted boiling point (491.7°C) than N,N'-bis(4-methylbenzyl)sulfamide (476.5°C), likely due to stronger intermolecular forces from the polarizable thiophene ring .
- Acid-Base Behavior : The pKa of the thienylmethyl compound (9.75) is slightly lower than that of the bis-methylbenzyl analog (10.67), reflecting differences in hydrogen-bonding capacity .
Q & A
Q. What synthetic routes are reported for N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide, and how are intermediates purified?
The synthesis typically involves coupling sulfamide precursors with substituted benzyl and thienylmethyl groups. For example, sulfamide derivatives are synthesized via activation of carboxylic acids (e.g., using EDC/HOBt) followed by nucleophilic substitution with amine derivatives. Purification often employs flash column chromatography with solvents like ethyl acetate/methanol mixtures, and intermediates are characterized by TLC or HPLC to confirm purity .
Q. Which spectroscopic techniques are critical for confirming the structure of this sulfamide compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying the connectivity of the 4-methylbenzyl and 2-thienylmethyl groups. Mass spectrometry (MS) confirms the molecular ion peak, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies sulfamide N–H and S=O stretches. X-ray crystallography (as in ) resolves stereochemical details, such as torsional angles between aromatic rings .
Q. What in vitro assays are used for initial pharmacological screening of this compound?
Anticonvulsant activity is evaluated using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in rodents. Neuroprotection is assessed via assays measuring glutamate-induced excitotoxicity in neuronal cell lines, with viability quantified using MTT or LDH release assays .
Advanced Research Questions
Q. How does the sulfamide moiety influence the compound’s pharmacokinetic properties compared to carbamate or urea analogs?
The sulfamide group enhances metabolic stability by resisting hydrolysis by esterases, as demonstrated in comparative studies with carbamate derivatives. Its polarity improves blood-brain barrier penetration, quantified via logP measurements and in situ perfusion models. Pharmacokinetic studies in rodents show prolonged half-life due to reduced cytochrome P450 metabolism .
Q. What strategies address regioselectivity challenges during the synthesis of asymmetric sulfamide derivatives?
Regioselective alkylation is achieved using protective groups (e.g., Fmoc for amines) or by modulating reaction conditions (e.g., low-temperature lithiation of thienylmethyl groups). Computational modeling (DFT) predicts reactive sites, while HPLC-MS monitors intermediate formation to optimize yields .
Q. How do structural modifications (e.g., substituents on the benzyl or thienyl groups) affect anticonvulsant potency?
Structure-Activity Relationship (SAR) studies reveal that electron-donating groups (e.g., methyl on benzyl) enhance potency in MES models by 30–50%, likely due to increased lipophilicity. Conversely, bulky substituents on the thienyl ring reduce activity, as shown in comparative IC₅₀ assays .
Q. What in vivo neuroprotection mechanisms are proposed for this compound?
The compound reduces oxidative stress via upregulation of glutathione peroxidase and superoxide dismutase in hippocampal neurons, as shown in immunohistochemistry and Western blotting. It also modulates NMDA receptor activity, confirmed by patch-clamp electrophysiology in rat brain slices .
Q. How do crystallographic data inform conformational analysis and target binding?
X-ray diffraction reveals a planar sulfamide core with dihedral angles of 15–25° between the benzyl and thienyl groups. Molecular docking simulations (using AutoDock Vina) suggest this conformation optimizes binding to voltage-gated sodium channels, validated via electrophysiological inhibition assays .
Q. What analytical methods resolve discrepancies in reported bioactivity data across studies?
Meta-analyses of IC₅₀ values are conducted using standardized protocols (e.g., fixed seizure induction thresholds in MES models). Discrepancies are attributed to variations in animal strains or dosing schedules, addressed via inter-laboratory validation studies .
Q. How is the compound’s selectivity for neuronal targets validated against off-target receptors?
Radioligand binding assays (e.g., [³H]batrachotoxin for sodium channels) quantify affinity, while CRISPR-Cas9 knockout models confirm target specificity. Off-target effects on GABAₐ receptors are ruled out using competitive inhibition assays .
Methodological Notes
- Synthesis Optimization : Use anhydrous conditions (e.g., THF under N₂) to prevent sulfamide hydrolysis .
- Data Reproducibility : Standardize seizure induction parameters (e.g., 50 mA current in MES) to ensure cross-study comparability .
- Advanced Characterization : Pair crystallography with molecular dynamics simulations to predict metabolite pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
